Febantel-d6
Overview
Description
Febantel-d6, VETRANAL™, analytical standard: is a deuterated form of Febantel, a prodrug of fenbendazole and oxfendazole, which are broad-spectrum anthelmintics used to treat parasitic worm infections in animals. The compound is specifically designed for use as an analytical standard in various scientific and industrial applications, ensuring accurate and reliable results in analytical procedures .
Mechanism of Action
Target of Action
Febantel-d6 is a broad-spectrum anthelmintic used against a wide range of gastrointestinal parasites in animals . It targets the parasites’ microtubules, which are important organelles involved in motility and division .
Mode of Action
This compound acts on the worms only after transformation to fenbendazole . The molecular mode of action of all benzimidazoles, including fenbendazole, consists in binding to tubulin, a structural protein of microtubules . This binding disrupts the microtubule structure, leading to the death of the parasite .
Biochemical Pathways
This compound is a pro-drug; after oral administration, it gets transformed into active metabolite fenbendazole by hydrolytic removal of methoxy acetyl group and subsequent cyclization . The metabolic pathway of this compound shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via this compound sulfoxide as an intermediate .
Pharmacokinetics
In animals, this compound is apparently readily absorbed from the gastrointestinal tract and is rapidly metabolized to fenbendazole-sulphone, fenbendazole, and oxibendazole . Sheep apparently absorb and metabolize the drug faster than cattle . Maximum plasma concentrations occur 6-12 hours after dosing in sheep and 12-24 hours in cattle .
Result of Action
The result of this compound’s action is the death of the targeted parasites. By disrupting the structure of the parasites’ microtubules, this compound prevents their normal functioning, leading to their death .
Action Environment
This compound has been found to be susceptible to degradation under various environmental conditions such as hydrolysis, photolysis, and thermal forced degradation conditions . It was found to be persistent against solar radiation . Therefore, environmental factors such as sunlight and temperature can influence the stability of this compound . Furthermore, the drug’s action can be influenced by the pH of the environment, as heavy infestations with gastrointestinal roundworms increase the pH in the abomasum, which reduces the solubility of this compound, its absorption into blood, and its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Febantel-d6 involves the incorporation of deuterium atoms into the molecular structure of Febantel. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical synthesis techniques to ensure the consistent quality and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to verify the compound’s purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Febantel-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Febantel-d6 is used as an internal standard in analytical chemistry to ensure accurate quantification of Febantel and its metabolites in various samples. It is also employed in the development and validation of analytical methods, such as HPLC and GC .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Febantel in animal models. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Medicine: this compound is utilized in clinical research to monitor the therapeutic levels of Febantel in veterinary medicine. It aids in the development of dosage regimens and treatment protocols for parasitic infections in animals .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the consistency and reliability of Febantel-containing products. It is also employed in the development of new formulations and drug delivery systems .
Comparison with Similar Compounds
Febantel: The non-deuterated form of Febantel-d6.
Fenbendazole: An active metabolite of Febantel with similar anthelmintic properties.
Oxfendazole: Another active metabolite of Febantel with similar anthelmintic properties.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate analytical measurements. The deuterium atoms provide a distinct mass difference, making it easier to distinguish this compound from its non-deuterated counterparts in analytical procedures .
Properties
IUPAC Name |
trideuteriomethyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCXLBXIJMERM-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746813 | |
Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-79-8 | |
Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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